3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This compound is characterized by the presence of an ethylphenoxy group attached to a methoxybenzaldehyde core. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-ethylphenol with 4-methoxybenzyl chloride under basic conditions to form the intermediate 4-ethylphenoxymethyl-4-methoxybenzyl chloride. This intermediate is then oxidized to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethylphenoxy and methoxy groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde can be compared with similar compounds such as:
4-Methoxybenzaldehyde: Lacks the ethylphenoxy group, resulting in different chemical properties and reactivity.
4-Ethylphenoxybenzaldehyde: Lacks the methoxy group, which affects its solubility and reactivity.
3-[(4-Methylphenoxy)methyl]-4-methoxybenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic effects
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-4-7-16(8-5-13)20-12-15-10-14(11-18)6-9-17(15)19-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNLVGQWJXMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.